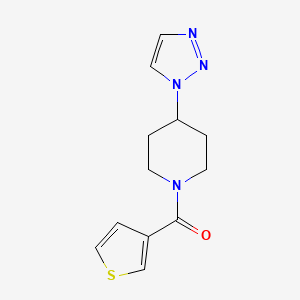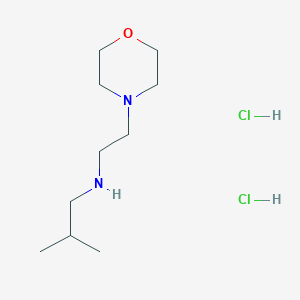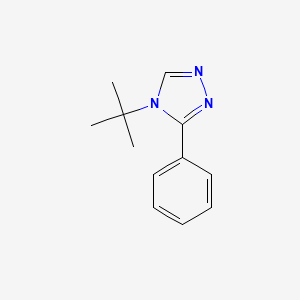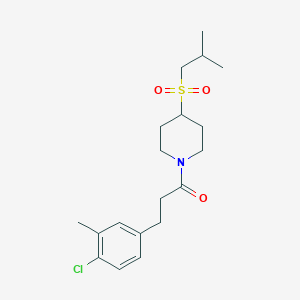
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It has shown promising results in preclinical studies and is currently undergoing clinical trials. In
Mecanismo De Acción
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone is a selective inhibitor of Bruton's tyrosine kinase (BTK) and Janus kinase (JAK) family members. BTK and JAK are key signaling molecules involved in the growth and survival of cancer cells. By inhibiting these pathways, this compound can induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to have low toxicity in preclinical studies, with no significant adverse effects observed at therapeutic doses. This compound has been shown to inhibit the growth of cancer cells both in vitro and in vivo, and has demonstrated efficacy in preclinical models of lymphoma, leukemia, and multiple myeloma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone as a research tool is its selectivity for BTK and JAK family members. This allows for more precise targeting of these pathways and reduces the likelihood of off-target effects. However, one limitation of this compound is its relatively low potency compared to other BTK inhibitors. This may limit its usefulness in certain experimental settings where higher potency is required.
Direcciones Futuras
There are several potential future directions for research on (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone. One area of interest is the development of combination therapies that incorporate this compound with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the exploration of this compound in other types of cancer, beyond lymphoma, leukemia, and multiple myeloma. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential biomarkers that may predict response to treatment.
Métodos De Síntesis
The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone involves a series of steps starting with the reaction of 4-(1H-1,2,3-triazol-1-yl)piperidine with 3-bromothiophene in the presence of a palladium catalyst. The resulting intermediate is then reacted with a ketone to form the final product. The synthesis method has been optimized to yield high purity this compound with good reproducibility.
Aplicaciones Científicas De Investigación
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth of cancer cells and induce cell death through multiple mechanisms, including inhibition of BTK and JAK/STAT signaling pathways. This compound has also been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
thiophen-3-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c17-12(10-3-8-18-9-10)15-5-1-11(2-6-15)16-7-4-13-14-16/h3-4,7-9,11H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRDLMMAVOVPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one](/img/structure/B2791363.png)



![11-(Propylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2791373.png)

![Propan-2-yl 2-[5-[(4-bromophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2791376.png)

![(Z)-3-(3,4-dimethoxyphenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2791378.png)


![(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2791382.png)